4-Chloro-2-methylquinoline-6-boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-chloro-2-methylquinolin-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BClNO2/c1-6-4-9(12)8-5-7(11(14)15)2-3-10(8)13-6/h2-5,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWKHIBVGITMJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C(N=C2C=C1)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Borylation Method
Principle:
This approach involves the catalytic borylation of 4-chloro-2-methylquinoline using a boron reagent such as bis(pinacolato)diboron under palladium catalysis.
| Parameter | Details |
|---|---|
| Substrate | 4-Chloro-2-methylquinoline |
| Boron Reagent | Bis(pinacolato)diboron |
| Catalyst | Palladium complex (e.g., Pd(dppf)Cl2) |
| Base | Potassium acetate or carbonate |
| Solvent | Toluene, dioxane, or ethanol |
| Temperature | 80–110 °C |
| Reaction Time | 12–24 hours |
Mechanism:
The palladium catalyst activates the C–H bond at the 6-position of the quinoline ring, facilitating the transmetalation of the boron moiety from bis(pinacolato)diboron to the aromatic ring, yielding the boronic acid functionality after subsequent workup.
- Mild reaction conditions
- High regioselectivity at the 6-position
- Functional group tolerance, preserving the chloro and methyl substituents
Lithiation-Borylation Method
Principle:
This method involves the lithiation of 4-chloro-2-methylquinoline at the 6-position followed by quenching with a boron electrophile such as trimethyl borate.
| Parameter | Details |
|---|---|
| Substrate | 4-Chloro-2-methylquinoline |
| Lithiation Reagent | n-Butyllithium or Lithium diisopropylamide (LDA) |
| Temperature | –78 °C to 0 °C |
| Boron Electrophile | Trimethyl borate |
| Quenching | Acidic workup (e.g., aqueous HCl) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 1–3 hours (lithiation), then borylation |
Mechanism:
Directed ortho-lithiation occurs selectively at the 6-position due to the electronic and steric environment of the quinoline ring. The lithiated intermediate then reacts with trimethyl borate to form a boronate ester, which upon acidic hydrolysis yields the target boronic acid.
- High regioselectivity
- Suitable for substrates where direct borylation is challenging
- Allows for introduction of boronic acid under controlled conditions
Industrial Production Considerations
Industrial scale synthesis of 4-Chloro-2-methylquinoline-6-boronic acid generally adapts the above methods with process optimizations:
- Use of continuous flow reactors for improved heat and mass transfer
- Employment of more robust and recyclable palladium catalysts
- Optimization of solvent systems to reduce environmental impact
- Implementation of purification techniques such as crystallization or chromatography to ensure high purity
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Borylation | Bis(pinacolato)diboron, Pd catalyst, base | 80–110 °C, 12–24 h, toluene/dioxane | Mild, regioselective, functional group tolerant | Requires expensive Pd catalyst |
| Lithiation-Borylation | n-BuLi or LDA, trimethyl borate | –78 °C to 0 °C, THF, acidic workup | High regioselectivity, versatile | Sensitive to moisture and air, low temperature required |
Research Findings and Optimization Data
- Catalyst Screening: Studies indicate that Pd(dppf)Cl2 and Pd(PPh3)4 are highly effective catalysts for direct borylation, with Pd(dppf)Cl2 offering better yields and selectivity.
- Base Effects: Potassium acetate is preferred over carbonate bases due to better solubility and reaction rates.
- Temperature Influence: Elevated temperatures (100–110 °C) improve conversion but may increase side reactions; thus, optimization is necessary.
- Lithiation Selectivity: Directed ortho-lithiation at the 6-position is favored due to the electronic effects of the quinoline nitrogen and substituents, confirmed by NMR studies.
- Yield Data: Typical isolated yields range from 65% to 85% depending on the method and scale.
Additional Notes
- The boronic acid group in this compound is prone to oxidation; thus, reactions and storage should minimize exposure to air and moisture.
- The chloro substituent at the 4-position remains intact during borylation, allowing further functionalization via nucleophilic substitution or cross-coupling reactions.
- The compound's preparation methods are crucial for its application in medicinal chemistry and materials science, where the boronic acid moiety enables versatile carbon-carbon bond formation.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylquinoline-6-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: 4-Chloro-2-methylquinoline-6-phenol.
Substitution: 4-Amino-2-methylquinoline-6-boronic acid or 4-Thio-2-methylquinoline-6-boronic acid.
Scientific Research Applications
4-Chloro-2-methylquinoline-6-boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Exploration in drug discovery for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylquinoline-6-boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
The molecular targets and pathways involved are primarily related to the palladium-catalyzed cross-coupling process .
Comparison with Similar Compounds
Key Structural Features :
- Quinoline core: A bicyclic structure with a benzene ring fused to a pyridine ring.
- Substituents :
- Chlorine at position 4: Enhances electrophilicity and directs further functionalization.
- Methyl group at position 2: Steric and electronic modulation of reactivity.
- Boronic acid at position 6: Enables cross-coupling reactions with aryl halides.
Structural Analogues of Quinoline Derivatives
The following table compares 4-chloro-2-methylquinoline-6-boronic acid with structurally related quinoline-based compounds:
Key Observations :
Functional Group Diversity: Boronic acid derivatives (e.g., this compound) are tailored for cross-coupling reactions, whereas carboxylic acid analogues (e.g., 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid) are used in coordination chemistry or as bioisosteres . Halogenated derivatives (e.g., 6-Bromo-4-chloro-2-methylquinoline) serve as electrophilic intermediates in SNAr reactions .
Chlorine at position 4 increases electron-withdrawing effects, stabilizing intermediates in cross-coupling reactions .
Solubility and Reactivity: The hydrochloride salt of Quinoline-6-boronic acid offers improved water solubility, advantageous for reactions in polar solvents . Hydrazine-substituted derivatives (e.g., 6-Chloro-4-hydrazino-2-methylquinoline hydrochloride) exhibit nucleophilic reactivity, enabling condensations to form azoles .
Comparative Reactivity in Cross-Coupling Reactions
Boronic acid derivatives are benchmarked for their efficiency in Suzuki-Miyaura couplings. Below is a comparison of reaction yields and conditions for related compounds:
Insights :
Biological Activity
4-Chloro-2-methylquinoline-6-boronic acid is a compound with significant biological activity, particularly in the context of biochemical reactions and interactions with various enzymes. This article explores its mechanisms of action, cellular effects, metabolic pathways, and applications in scientific research.
Target of Action
this compound primarily acts as a reagent in Suzuki-Miyaura cross-coupling reactions. This process involves the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules. The compound interacts through a transmetalation process, where it transfers an organic group from boron to palladium, facilitating new bond formation.
Biochemical Pathways
The compound is involved in various biochemical pathways, particularly those related to enzyme interactions. It can modulate enzyme activity by forming covalent bonds with active sites, affecting metabolic flux and altering levels of metabolites. This interaction can lead to changes in cell growth, differentiation, and apoptosis.
Cellular Effects
Influence on Cellular Processes
this compound has been shown to influence several cellular processes:
- Cell Signaling Pathways : It modulates pathways that regulate gene expression and cellular metabolism.
- Enzyme Activity : The compound can inhibit or activate specific enzymes, leading to significant changes in biochemical pathways.
- Metabolic Impact : Its ability to form covalent bonds with biomolecules can affect normal cellular functions.
Temporal and Dosage Effects
Temporal Effects in Laboratory Settings
The stability and degradation of this compound are critical for its long-term effects on cellular function. Studies indicate that while the compound remains stable under refrigerated conditions, its activity may diminish over time due to degradation.
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound vary significantly with dosage:
- Lower Doses : May exhibit beneficial effects by modulating enzyme activity.
- Higher Doses : Can lead to toxic effects such as cellular damage and disruption of normal functions.
Metabolic Pathways
The compound undergoes various metabolic transformations, including oxidation and reduction reactions. These processes lead to the formation of metabolites that can influence its biological activity:
| Metabolic Process | Resulting Product |
|---|---|
| Oxidation | 4-Chloro-2-methylquinoline-6-phenol |
| Substitution | 4-Amino-2-methylquinoline-6-boronic acid |
| Coupling | Biaryl or styrene derivatives |
These metabolic pathways are essential for understanding how the compound interacts within biological systems and its potential therapeutic applications.
Applications in Scientific Research
This compound is utilized across various fields:
- Chemistry : Serves as a building block for synthesizing complex organic molecules via Suzuki-Miyaura coupling.
- Biology : Potential use in developing biologically active compounds like enzyme inhibitors or receptor modulators.
- Medicine : Investigated for drug discovery and synthesis of pharmaceutical intermediates.
- Industry : Employed in producing advanced materials and polymers.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Enzyme Inhibition Studies : Research indicates that this compound can effectively inhibit certain enzymes involved in metabolic pathways, demonstrating its potential as a therapeutic agent.
- Cellular Metabolism Modulation : In vitro studies have shown that the compound can significantly alter metabolic rates in cultured cells, suggesting its utility in metabolic research.
- Drug Development Applications : Investigations into its role as a precursor for drug synthesis have revealed promising results, particularly in creating targeted therapies for specific diseases.
Q & A
What are the primary synthetic routes for preparing 4-chloro-2-methylquinoline-6-boronic acid, and how do reaction conditions influence yield?
Basic
The synthesis typically involves functionalization of preformed quinoline scaffolds. Classical protocols (e.g., Gould–Jacob, Friedländer) can introduce substituents at specific positions, while transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are used to install the boronic acid group . Reaction conditions such as temperature (80–120°C), solvent polarity (THF or dioxane), and catalyst choice (Pd(PPh₃)₄ vs. PdCl₂(dppf)) critically affect regioselectivity and yield. For example, microwave-assisted reactions may reduce side-product formation compared to traditional reflux methods .
What purification strategies are recommended for isolating this compound from byproducts?
Basic
Column chromatography using silica gel (eluent: hexane/ethyl acetate gradient) is standard. However, boronic acids are prone to protodeboronation under acidic conditions. Neutral or weakly basic eluent systems (e.g., CH₂Cl₂/MeOH with 1% NH₄OH) improve stability . Recrystallization from ethanol/water mixtures (1:3 v/v) at 4°C can further enhance purity (>95%) by removing unreacted precursors .
How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound to minimize steric hindrance?
Advanced
The methyl and chloro groups at positions 2 and 4 create steric bulk, which may slow transmetallation. Using bulky ligands (e.g., SPhos or XPhos) accelerates Pd catalyst turnover . Pre-activation of the boronic acid with K₂CO₃ in degassed solvents reduces oxidative dimerization. Kinetic studies suggest maintaining a 1.2:1 molar ratio of aryl halide to boronic acid to compensate for steric deactivation .
What analytical techniques are most effective for characterizing boronic acid stability under varying pH conditions?
Advanced
High-resolution LC-MS with electrospray ionization (ESI) monitors protodeboronation in real-time. For quantitative analysis, ¹¹B NMR (128 MHz) in DMSO-d₆ provides direct insight into boron coordination and hydrolysis products. Adjusting pH to 7–9 with phosphate buffers stabilizes the boronic acid form, as shown by reduced B(OH)₃ peaks in spectra .
How do electronic effects of the chloro and methyl substituents influence the compound’s reactivity in nucleophilic substitutions?
Advanced
The electron-withdrawing chloro group at position 4 activates the quinoline ring for electrophilic substitutions at position 6, while the methyl group at position 2 provides steric shielding. DFT calculations indicate a 15% increase in electrophilicity at position 6 compared to unsubstituted quinolines, facilitating regioselective functionalization .
What are the key challenges in scaling up synthesis, and how can they be mitigated?
Advanced
Batch inconsistencies arise from boronic acid degradation during prolonged heating. Flow chemistry systems with precise temperature control (±2°C) and in-line IR monitoring reduce decomposition. Replacing Pd catalysts with Ni-based systems lowers costs but requires rigorous oxygen exclusion to prevent catalyst poisoning .
How should researchers handle discrepancies in reported catalytic activity across literature studies?
Methodological
Contradictions often stem from unaccounted moisture or oxygen in reactions. Replicate experiments under inert atmospheres (Ar/glovebox) and compare yields using standardized substrates (e.g., 4-bromotoluene). Meta-analyses of kinetic data (Arrhenius plots) can identify outliers due to improper catalyst pre-treatment .
What safety protocols are essential when handling this compound in aqueous environments?
Basic
The compound is moisture-sensitive but not acutely toxic. Use nitrile gloves and fume hoods to avoid hydrolysis by skin contact. Waste solutions should be neutralized with 1M NaOH to convert boronic acid into less reactive borate salts before disposal .
How does the boronic acid moiety’s geometry affect its use in molecular recognition studies?
Advanced
The trigonal planar geometry of the boronic acid enables reversible binding to diols (e.g., saccharides). Modulating the quinoline scaffold’s hydrophobicity (via methyl/chloro groups) enhances binding affinity for hydrophobic pockets in proteins, as shown in SPR assays with lectins .
What computational tools are recommended for predicting reaction pathways involving this compound?
Advanced
Gaussian 16 with M06-2X/6-311+G(d,p) basis set models transition states in cross-couplings. For non-covalent interactions (e.g., substrate binding), MD simulations using AMBER22 with explicit solvent models (TIP3P water) provide accurate Gibbs free energy estimates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
